

# analytical methods for "2-Chloro-5-(trifluoromethyl)nicotinamide" quantification

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## Compound of Interest

Compound Name:	2-Chloro-5-(trifluoromethyl)nicotinamide
CAS No.:	1279217-36-5
Cat. No.:	B3096317

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## Executive Summary & Strategic Context

**2-Chloro-5-(trifluoromethyl)nicotinamide** (CAS: 1279217-36-5) is a high-value fluorinated pyridine building block.<sup>[1]</sup> It serves as a critical intermediate in the synthesis of next-generation agrochemicals (analogous to Flonicamid) and kinase-inhibitor pharmaceuticals. Its structural integrity—defined by the electron-withdrawing trifluoromethyl group and the reactive 2-chloro position—dictates its chemical behavior and analytical challenges.

This guide moves beyond generic protocols to address the specific physicochemical challenges of this molecule:

- Solubility Profile: The lipophilic

and

groups significantly reduce water solubility compared to non-halogenated nicotinamides.

- **Chromatographic Behavior:** The electron-deficient pyridine ring reduces silanol interactions, but the amide group can cause peak tailing if hydrogen bonding is not suppressed.
- **Detection:** The molecule possesses a distinct UV signature but requires Mass Spectrometry (MS) for trace impurity profiling in complex matrices.

## Chemical Identity & Properties

Property	Specification
Chemical Name	2-Chloro-5-(trifluoromethyl)nicotinamide
Structure	Pyridine ring substituted with 2-Cl, 3-CONH <sub>2</sub> , 5-CF <sub>3</sub>
Molecular Formula	
Molecular Weight	224.57 g/mol
Predicted LogP	~2.2 (Moderate Lipophilicity)
pKa (Calculated)	Pyridine N: ~0.5 (Very weak base due to EWGs); Amide: ~15 (Neutral)
Solubility	Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water. <sup>[2][3]</sup>

## Method A: HPLC-UV (Assay & Purity)

Recommended for QC release testing, stability studies, and raw material qualification.

### Method Design Logic

- **Column Choice:** A C18 column with high carbon load is selected to ensure adequate retention of the polar amide while resolving it from potential hydrolysis products (the corresponding acid). A "Base-Deactivated" (BDS) or end-capped column is essential to prevent peak tailing.
- **Mobile Phase:** We employ a Phosphoric Acid buffer. Despite the low basicity of the pyridine ring, acidic pH (2.5) suppresses the ionization of any potential acidic impurities (like the hydrolyzed nicotinic acid derivative), keeping them in a single state for sharper peaks.

- Wavelength: The conjugated pyridine-amide system exhibits a strong absorption maximum typically around 260–265 nm.

## Detailed Protocol

Parameter	Condition
Instrument	HPLC with Diode Array Detector (DAD)
Column	Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Column Temp	35°C (Controls viscosity and improves reproducibility)
Mobile Phase A	0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Injection Volume	5.0 µL
Detection	UV @ 260 nm (Reference: 360 nm)
Run Time	15 Minutes

### Gradient Table:

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
<b>0.0</b>	<b>90</b>	<b>10</b>	<b>Equilibration</b>
2.0	90	10	Isocratic Hold (Polar impurities elute)
10.0	20	80	Linear Gradient (Elutes Target)
12.0	20	80	Wash
12.1	90	10	Re-equilibration

| 15.0 | 90 | 10 | End |

## Sample Preparation

- Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Water solubility is insufficient for stock prep). Sonicate for 5 mins.
- Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into a 10 mL flask. Dilute to volume with Water:Acetonitrile (50:50). This diluent matches the initial gradient conditions to prevent solvent shock/peak distortion.

## Method B: LC-MS/MS (Trace Analysis)

Recommended for genotoxic impurity screening, metabolite identification, or cleaning validation.

## Ionization Strategy

The amide group allows for positive electrospray ionization (ESI+). The ion is expected at  $m/z$  225.0.

- Fragmentation Logic:
  - Precursor: 225.0
  - Primary Fragment: Loss of (-17 Da) 208.0 (Acylium ion).
  - Secondary Fragment: Loss of (-28 Da) from the acylium ion 180.0.

## MS/MS Parameters[1]

Parameter	Setting
Source	ESI Positive Mode
Capillary Voltage	3.5 kV
Desolvation Temp	400°C
Cone Gas	50 L/hr
Desolvation Gas	800 L/hr

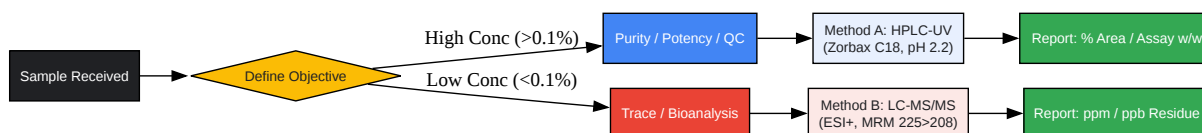
MRM Transitions:

Analyte	Precursor (m/z)	Product (m/z)	Cone (V)	Collision (eV)	Type
Target	225.0	208.0	30	15	Quantifier

| Target | 225.0 | 180.0 | 30 | 25 | Qualifier |

## Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the appropriate analytical route and the mechanism of separation.



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Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on analytical requirements.

## Method Validation Criteria (ICH Q2)

To ensure the trustworthiness of these results, the following validation parameters must be met.

Parameter	Acceptance Criteria	Rationale
Specificity	No interference at retention time (RT) from blank or placebo.	Ensures the peak is purely the target molecule.
Linearity	over 80–120% of target concentration.	Confirms response is proportional to concentration.
Precision (Repeatability)	RSD (n=6 injections).	Critical for Assay methods to ensure tight QC specs.
Accuracy (Recovery)	98.0% – 102.0% recovery from spiked matrix.	Verifies extraction efficiency and lack of matrix bias.
LOD / LOQ	S/N > 3 (LOD) and S/N > 10 (LOQ).	Defines the sensitivity limit (typically ~0.05% for impurities).

## Troubleshooting & Scientific Insights

- Issue: Peak Tailing.
  - Cause: Interaction between the amide nitrogen and residual silanols on the silica support.
  - Fix: Ensure the column is "End-capped". If tailing persists, increase the buffer concentration (e.g., from 10mM to 25mM phosphate).
- Issue: Retention Time Shift.
  - Cause: The  
  
group is sensitive to temperature fluctuations due to its impact on lipophilicity.
  - Fix: Strictly control column oven temperature at 35°C ± 0.5°C.

- Safety Note: Fluorinated pyridines can be skin irritants.[2][4][5] All sample prep should be conducted in a fume hood.

## References

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## Sources

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- 5. 2-Chloro-5-(trifluoromethyl)pyridine | C<sub>6</sub>H<sub>3</sub>ClF<sub>3</sub>N | CID 92342 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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